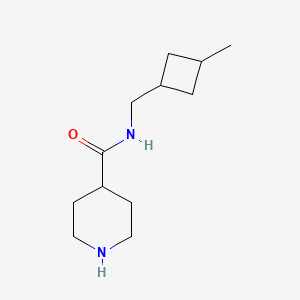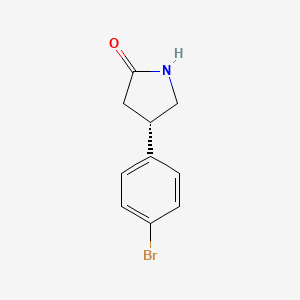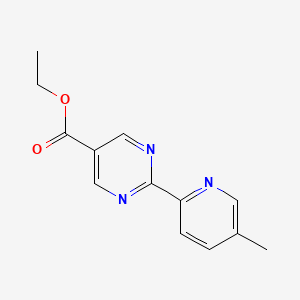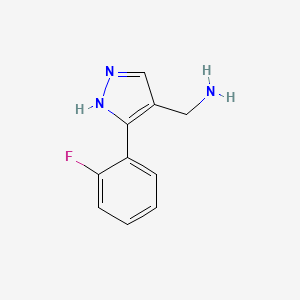
N-((3-Methylcyclobutyl)methyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-Methylcyclobutyl)methyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C12H22N2O and a molecular weight of 210.32 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine that is widely used in the synthesis of organic compounds, including medicinal products .
Preparation Methods
The synthesis of N-((3-Methylcyclobutyl)methyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the use of cyclobutylmethylamine and piperidine-4-carboxylic acid, followed by a coupling reaction to form the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
N-((3-Methylcyclobutyl)methyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
N-((3-Methylcyclobutyl)methyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of N-((3-Methylcyclobutyl)methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. For example, piperidine derivatives are known to target DNA gyrase in certain bacteria, inhibiting their growth and proliferation .
Comparison with Similar Compounds
N-((3-Methylcyclobutyl)methyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
Piperidine-4-carboxamide: Similar in structure but lacks the cyclobutylmethyl group.
N-Methylpiperidine-4-carboxamide: Contains a methyl group instead of the cyclobutylmethyl group.
Piperine: A naturally occurring piperidine derivative with different biological activities
Properties
Molecular Formula |
C12H22N2O |
|---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
N-[(3-methylcyclobutyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C12H22N2O/c1-9-6-10(7-9)8-14-12(15)11-2-4-13-5-3-11/h9-11,13H,2-8H2,1H3,(H,14,15) |
InChI Key |
ISJPRERBLNLVJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)CNC(=O)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylbutanamide](/img/structure/B11790911.png)







![8-Iodo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one](/img/structure/B11790969.png)

![1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone](/img/structure/B11790973.png)


